Isoxazole, 4,5-dihydro-3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-
Description
The compound Isoxazole, 4,5-dihydro-3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]- is a dihydroisoxazole derivative characterized by a partially saturated isoxazole ring substituted with a phenyl group at position 3 and a (2,4,5-trichlorophenoxy)methyl group at position 3.
Properties
CAS No. |
827628-55-7 |
|---|---|
Molecular Formula |
C16H12Cl3NO2 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H12Cl3NO2/c17-12-7-14(19)16(8-13(12)18)21-9-11-6-15(20-22-11)10-4-2-1-3-5-10/h1-5,7-8,11H,6,9H2 |
InChI Key |
PPJSYOADVVCNGP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)COC3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
[3 + 2] Cycloaddition of Nitrile Oxides with Alkenes
- Mechanism :
A 1,3-dipolar cycloaddition between nitrile oxides (generated in situ from hydroximoyl chlorides) and alkenes forms the dihydroisoxazole ring.
$$
\text{R-C≡N-O}^- + \text{Alkene} \rightarrow \text{Dihydroisoxazole}
$$ - Optimized Conditions :
- Solvent : Water-methanol mixtures (95:5).
- Base : DIPEA (2–3 equivalents).
- Temperature : Room temperature (20–25°C).
- Reaction Time : 1–2 hours.
- Substrate Design :
- Nitrile Oxide Precursor : Hydroximoyl chloride derived from a phenyl-substituted oxime.
- Alkene : Functionalized with 2,4,5-trichlorophenoxymethyl group.
Functionalization of Preexisting Isoxazoline Intermediates
- Stepwise Approach :
- Synthesize a 5-hydroxymethyl-4,5-dihydroisoxazole core via cycloaddition.
- Introduce the 2,4,5-trichlorophenoxy group via nucleophilic substitution:
$$
\text{Isoxazoline-OH} + \text{2,4,5-Trichlorophenol} \xrightarrow{\text{Base}} \text{Target Compound}
$$
- Key Reagents :
Critical Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Selectivity |
|---|---|---|
| Solvent Polarity | Water-methanol (95:5) | Enhances solubility of polar intermediates. |
| Base | DIPEA (3 eq.) | Facilitates nitrile oxide generation. |
| Reaction Time | 1–2 hours | Minimizes side reactions (e.g., oxidation). |
| Substituent Position | Meta/para on phenyl | Avoids steric hindrance during cycloaddition. |
Challenges and Solutions
- Regioselectivity :
Competing O-imidoylation or hetero-cycloaddition pathways are suppressed using DIPEA and polar solvents. - Trichlorophenoxy Group Incorporation :
Late-stage alkylation with 2,4,5-trichlorophenol under basic conditions ensures efficient coupling. - Byproduct Formation :
Trace aromatic isoxazoles (e.g., CAS 478066-43-2) are minimized by avoiding oxidizing agents.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Key Advantage |
|---|---|---|---|---|
| [3 + 2] Cycloaddition | 70–95 | 1–2 h | High | Metal-free, aqueous conditions. |
| Stepwise Alkylation | 60–80 | 4–6 h | Moderate | Compatible with sensitive groups. |
Applications and Derivatives
- Pharmaceutical Relevance :
Analogous 4,5-dihydroisoxazoles are intermediates in β-lactamase-resistant antibiotics (e.g., oxacillin). - Trifluoromethyl Analogues : Optimized conditions for CF$$_3$$-substituted variants use methanol-rich solvents (50% MeOH).
Chemical Reactions Analysis
Table 1: Key Synthetic Approaches for Functionalized Isoxazoles
The 5-[(2,4,5-trichlorophenoxy)methyl] substituent likely originates from nucleophilic substitution between a hydroxyl group at position 5 and 2,4,5-trichlorophenol under Mitsunobu conditions (e.g., DIAD, PPh3) or via alkylation with a chloromethyl intermediate .
Reactivity of the Isoxazole Core
The 4,5-dihydroisoxazole moiety exhibits distinct reactivity compared to fully aromatic isoxazoles due to partial saturation:
Ring-Opening Reactions
-
Acidic Hydrolysis : Protonation of the oxygen atom facilitates cleavage of the N–O bond, yielding β-keto amines. For example, treatment with HCl generates a β-keto intermediate, which can undergo further condensation .
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the N–O bond, producing γ-amino alcohols. This pathway is suppressed in the presence of bulky substituents like the trichlorophenoxymethyl group .
Electrophilic Substitution
The phenyl group at position 3 undergoes nitration (HNO3/H2SO4) or sulfonation (SO3/H2SO4) at the para position, though electron-withdrawing effects from the isoxazole ring reduce reactivity .
Functionalization of the 5-[(2,4,5-Trichlorophenoxy)Methyl] Group
The trichlorophenoxy moiety introduces steric bulk and electron-withdrawing characteristics, influencing reactivity:
Nucleophilic Aromatic Substitution
The chlorine atoms at positions 2, 4, and 5 on the phenoxy ring are susceptible to substitution under harsh conditions (e.g., NaOH, 120°C), though regioselectivity is challenging due to steric hindrance .
Cross-Coupling Reactions
While palladium-catalyzed couplings (Suzuki, Heck) are feasible for halogenated aromatics, the trichlorophenoxy group’s electron-deficient nature requires specialized catalysts (e.g., Buchwald ligands) for efficient transformations .
Oxidation and Stability
-
Oxidation of Dihydroisoxazole : MnO2 or DDQ oxidizes the dihydroisoxazole to a fully aromatic isoxazole, though the 2,4,5-trichlorophenoxymethyl group may decompose under strong oxidative conditions .
-
Photostability : The trichlorophenoxy group enhances UV stability, reducing degradation under light exposure compared to non-halogenated analogs .
Scientific Research Applications
Agricultural Applications
1. Parasiticidal Properties
Isoxazole derivatives have been investigated for their efficacy in controlling parasites affecting both livestock and crops. Research indicates that these compounds can effectively target various parasitic species, providing a means of managing infestations in agricultural settings.
- Case Study : A study published in WO2012155676A1 outlines methods for controlling parasites using dihydroisoxazole compounds. The findings suggest that these compounds can significantly reduce parasite populations in animal husbandry and improve crop yields by minimizing pest damage .
2. Herbicidal Activity
The incorporation of isoxazole compounds into herbicidal formulations has shown promise in effectively managing weed populations. The unique structure of isoxazoles allows them to interact with specific biochemical pathways in plants.
- Research Findings : A review of various isoxazole derivatives indicates their potential use as selective herbicides that target specific weed species without harming crops .
Medicinal Applications
1. Antimicrobial Activity
Isoxazole compounds have demonstrated significant antimicrobial properties against a range of bacteria and fungi. Their mechanism often involves disrupting cellular processes within microbial cells.
- Research Insights : Studies have shown that isoxazole derivatives exhibit potent antibacterial activity against resistant strains of bacteria, making them candidates for new antibiotic development .
2. Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of isoxazole compounds. They are believed to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response.
- Case Study : A specific study demonstrated that certain isoxazole derivatives could inhibit COX-2 activity, suggesting their potential use in treating inflammatory diseases .
Summary of Applications
Mechanism of Action
The mechanism of action of 3-Phenyl-5-((2,4,5-trichlorophenoxy)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The trichlorophenoxy group distinguishes the target compound from other dihydroisoxazole derivatives. Key comparisons include:
- Trichlorophenoxy vs. Halogenated Substituents: The 2,4,5-trichlorophenoxy group likely increases lipophilicity and steric bulk compared to mono-halogenated analogs (e.g., 4-chlorophenyl in ). This could enhance membrane permeability but may also elevate toxicity risks, as seen in related compounds with halogenated aryl groups .
- Acetyloxy vs. Trichlorophenoxy: The acetyloxy group in ’s compound improves solubility in polar solvents (e.g., EtOH), whereas the trichlorophenoxy group may reduce aqueous solubility .
Structural and Crystallographic Insights
- Planarity and Packing: Isostructural compounds in and adopt planar conformations with slight adjustments for halogen substituents. The trichlorophenoxy group’s bulk may disrupt planarity, altering crystal packing compared to fluoro- or chloro-substituted analogs .
Biological Activity
Isoxazoles are a significant class of heterocyclic compounds known for their diverse biological activities. The compound Isoxazole, 4,5-dihydro-3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]- (CAS Number: 827628-55-7) is particularly noteworthy due to its potential applications in medicinal chemistry and agriculture. This article explores its biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a trichlorophenoxy group, which contributes to its biological activity. The molecular formula is , indicating the presence of chlorine substituents that may enhance its interaction with biological targets.
Biological Activity Overview
Isoxazole derivatives have been extensively studied for their pharmacological properties, including:
- Antiparasitic Activity : Research indicates that dihydroisoxazole compounds exhibit significant efficacy in controlling various parasites in both agricultural and veterinary contexts .
- Immunosuppressive Properties : Isoxazole derivatives have shown immunosuppressive effects by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) and modulating cytokine production .
- Antiviral Activity : Certain isoxazole compounds have demonstrated activity against human rhinovirus serotypes, with mean minimum inhibitory concentrations (MICs) as low as 0.40 µM .
The mechanisms underlying the biological activities of isoxazole derivatives include:
- Inhibition of Cell Proliferation : Compounds like MM3 from the isoxazole family inhibit PHA-induced PBMC proliferation, highlighting their potential use in immunological disorders .
- Caspase Activation : Some derivatives induce apoptosis in cancer cell lines by increasing the expression of caspases and other pro-apoptotic factors .
- Viral Uncoating Inhibition : Studies on substituted phenyl analogues indicate that structural modifications can enhance antiviral activity by affecting the uncoating process of viruses .
Case Study 1: Parasiticidal Efficacy
A study evaluated the efficacy of various dihydroisoxazole compounds against parasitic infections in livestock. The results indicated a significant reduction in parasite load when treated with isoxazole derivatives compared to control groups, demonstrating their potential as veterinary pharmaceuticals.
Case Study 2: Immunosuppressive Effects
In vitro studies involving human PBMCs showed that specific isoxazole derivatives could suppress TNF-alpha production in response to lipopolysaccharide stimulation. This suggests a mechanism for their immunosuppressive action, which could be beneficial in autoimmune diseases or transplant rejection scenarios .
Data Tables
Q & A
Basic: What synthetic methodologies are most effective for preparing isoxazole derivatives with trichlorophenoxy substituents?
The synthesis of isoxazole derivatives often employs cyclocondensation reactions. For example, bis(isoxazoline) derivatives can be synthesized using chloramine-T trihydrate as a cyclizing agent under mild conditions (e.g., chloroform solvent, room temperature) to achieve yields >70% . Key challenges include regioselectivity in introducing the trichlorophenoxy group and optimizing reaction time to avoid side products. NMR spectroscopy (e.g., H and C) is critical for confirming regiochemistry and purity .
Advanced: How can researchers resolve contradictions in biological activity data for structurally similar isoxazole derivatives?
Contradictions often arise from variations in assay conditions or impurities. For example, antimicrobial activity discrepancies may stem from differences in bacterial strains, inoculum size, or solvent systems (e.g., DMSO vs. aqueous buffers). Rigorous purification (e.g., column chromatography, recrystallization in ethanol-water mixtures) and standardized protocols (e.g., CLSI guidelines) are essential . Additionally, computational tools like molecular docking can validate structure-activity relationships (SAR) by comparing binding affinities across derivatives .
Basic: What analytical techniques are prioritized for characterizing isoxazole derivatives?
- NMR Spectroscopy : Confirms regiochemistry and stereochemistry (e.g., H NMR δ 3.15–3.51 ppm for methylene protons in dihydroisoxazole rings) .
- HPLC : Assesses purity (>95% for biological assays) using C18 columns and acetonitrile-water gradients .
- Mass Spectrometry : Validates molecular weight (e.g., monoisotopic mass 328.1787 for CHNO) .
Advanced: How can computational modeling enhance the design of isoxazole-based antimicrobial agents?
Density Functional Theory (DFT) calculations predict electron distribution in the trichlorophenoxy group, correlating with electrophilic reactivity. Molecular dynamics simulations assess membrane permeability by modeling interactions with lipid bilayers. For example, logP values >3.5 (calculated via ACD/Labs software) suggest favorable lipophilicity for bacterial membrane penetration .
Basic: What safety protocols are recommended for handling isoxazole derivatives with trichlorophenoxy groups?
- Hazard Mitigation : Use PPE (gloves, goggles) due to acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from cyclization) with sodium bicarbonate before disposal .
Advanced: How can crystallography resolve ambiguities in the stereochemistry of dihydroisoxazole derivatives?
Single-crystal X-ray diffraction (SC-XRD) at 200 K provides precise bond angles (e.g., C–C bond length 1.14 Å) and confirms stereocenters. For example, SC-XRD validated the (4S)-configuration in a related 4-methyl-4,5-dihydroisoxazole derivative .
Basic: What solvent systems optimize the synthesis of isoxazole derivatives?
Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates for cyclocondensation, while chloroform or ethyl acetate is preferred for purification via column chromatography. Ethanol-water mixtures (1:1) are effective for recrystallization .
Advanced: How do researchers link isoxazole SAR studies to broader pharmacological frameworks?
SAR studies should align with established theories (e.g., lock-and-key enzyme inhibition) to prioritize substituents. For instance, the trichlorophenoxy group’s electron-withdrawing properties enhance binding to cytochrome P450 enzymes, as shown in docking studies .
Basic: What are common pitfalls in synthesizing 4,5-dihydroisoxazole derivatives?
- Side Reactions : Over-reaction may lead to ring-opening; monitor via TLC (e.g., R 0.53 in chloroform) .
- Impurities : Residual hydrazides from incomplete cyclization require acid-base extraction for removal .
Advanced: How can researchers design derivatives to target specific microbial resistance mechanisms?
Incorporate fluorinated or nitro groups to disrupt efflux pumps. For example, a 4-nitrophenyl-substituted derivative showed 4-fold higher activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
